molecular formula C11H10N2O2 B11107467 (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole

Cat. No.: B11107467
M. Wt: 202.21 g/mol
InChI Key: RZJUMQWTXIXIMY-VOTSOKGWSA-N
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Description

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound features a nitrovinyl group attached to the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 1-methylindole with nitroethene under basic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.

    Reduction: The nitrovinyl group can be reduced to form amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Halogenated indoles.

Scientific Research Applications

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole involves its interaction with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell death. The compound can also interact with enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-methyl-3-[(E)-2-nitroethenyl]indole

InChI

InChI=1S/C11H10N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-8H,1H3/b7-6+

InChI Key

RZJUMQWTXIXIMY-VOTSOKGWSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-]

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-]

Origin of Product

United States

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